molecular formula C12H18FN B13272188 2-fluoro-4-methyl-N-(pentan-2-yl)aniline

2-fluoro-4-methyl-N-(pentan-2-yl)aniline

Cat. No.: B13272188
M. Wt: 195.28 g/mol
InChI Key: OULXIWXJYMGKJR-UHFFFAOYSA-N
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Description

2-fluoro-4-methyl-N-(pentan-2-yl)aniline is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is traditionally challenging to access and provides a unique structure for the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-methyl-N-(pentan-2-yl)aniline can be achieved through innovative hydroamination methods. One such method involves the practical olefin hydroamination with nitroarenes . This process typically requires specific catalysts and reaction conditions to ensure the successful formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthesis generally involves the use of advanced organic synthesis techniques and specialized equipment to handle the reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-methyl-N-(pentan-2-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted aniline derivatives.

Scientific Research Applications

2-fluoro-4-methyl-N-(pentan-2-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-fluoro-4-methyl-N-(pentan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s hindered amine motif allows it to bind selectively to certain enzymes or receptors, modulating their activity and resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-4-methyl-N-(pentan-2-yl)aniline is unique due to its specific substitution pattern and hindered amine motif, which provide distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

2-fluoro-4-methyl-N-pentan-2-ylaniline

InChI

InChI=1S/C12H18FN/c1-4-5-10(3)14-12-7-6-9(2)8-11(12)13/h6-8,10,14H,4-5H2,1-3H3

InChI Key

OULXIWXJYMGKJR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=C(C=C(C=C1)C)F

Origin of Product

United States

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